molecular formula C20H16 B12643977 Benz(a)anthracene, 3,10-dimethyl- CAS No. 63018-80-4

Benz(a)anthracene, 3,10-dimethyl-

Cat. No.: B12643977
CAS No.: 63018-80-4
M. Wt: 256.3 g/mol
InChI Key: BUPOOPLBGBHGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene, 3,10-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings This compound is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 3 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 3,10-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclotrimerization of alkynes catalyzed by cobalt or zinc reagents can be employed to form the polycyclic structure .

Industrial Production Methods: Industrial production of Benz(a)anthracene, 3,10-dimethyl- often involves the extraction from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using recrystallization techniques .

Types of Reactions:

    Oxidation: Benz(a)anthracene, 3,10-dimethyl- can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of quinones and other oxygenated PAHs.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Benz(a)anthracene, 3,10-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 3,10-dimethyl- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can form DNA adducts .

Comparison with Similar Compounds

  • Benz(a)anthracene, 7,12-dimethyl-
  • 7,12-Dimethylbenz(a)anthracene
  • 9,10-Dimethyl-1,2-benzanthracene

Comparison: Benz(a)anthracene, 3,10-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological interactions. Compared to its analogs, such as Benz(a)anthracene, 7,12-dimethyl-, it may exhibit different metabolic pathways and carcinogenic potentials .

Properties

CAS No.

63018-80-4

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

3,10-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-3-5-15-11-17-7-6-16-9-14(2)4-8-19(16)20(17)12-18(15)10-13/h3-12H,1-2H3

InChI Key

BUPOOPLBGBHGLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C=C4C=CC(=CC4=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.